tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate
CAS No.:
Cat. No.: VC15854398
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O3 |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | tert-butyl 7-(aminomethyl)-3,4a,5,7a-tetrahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-9(8-14)4-5-10(11)15/h4,10-11H,5-8,14H2,1-3H3 |
| Standard InChI Key | NTYIHSHJYHJGGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2C1CC=C2CN |
Introduction
Molecular Structure and Stereochemical Features
Core Bicyclic Architecture
The compound’s backbone consists of a cyclopenta[b] oxazine system, which integrates a five-membered cyclopentane ring fused to a six-membered 1,4-oxazine ring. The oxazine ring contains one oxygen and one nitrogen atom, with the nitrogen situated at the 4-position. X-ray crystallography of analogous structures confirms that the bicyclic system adopts a chair-like conformation for the oxazine ring, while the cyclopentane ring maintains a slightly puckered geometry .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Ring system | Cyclopenta[b] oxazine | |
| Functional groups | 7-aminomethyl, 4-Boc | |
| Molecular formula | C₁₃H₂₂N₂O₃ | |
| Stereochemistry | 4aS,7S,7aR (racemic mixtures common) |
Functional Group Analysis
The aminomethyl group (–CH₂NH₂) at position 7 introduces a primary amine capable of participating in nucleophilic reactions, such as Schiff base formation or amide coupling. In contrast, the tert-butoxycarbonyl (Boc) group at position 4 acts as a protective moiety for the oxazine nitrogen, preventing unwanted side reactions during synthetic sequences . The Boc group’s steric bulk also influences the compound’s solubility, typically enhancing organic phase partitioning compared to unprotected analogues .
Spectroscopic Characterization
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¹H NMR: Signals between δ 1.40–1.45 ppm correspond to the tert-butyl group’s nine equivalent protons. The aminomethyl protons resonate as a triplet near δ 2.80–3.10 ppm, while oxazine ring protons appear as multiplet clusters between δ 3.50–4.20 ppm .
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~3350 cm⁻¹ (N–H stretch, amine) confirm functional group presence.
Synthetic Methodologies
Multi-Step Synthesis from MBH Adducts
A prominent route involves Morita-Baylis-Hillman (MBH) adducts as precursors. For example, methyl 2-((tert-butoxycarbonyl)oxy)(2-(phenylethynyl)phenyl)methyl)acrylate undergoes intramolecular Pauson-Khand reactions using Co₂(CO)₈ to form the cyclopenta-oxazine core . The aminomethyl group is introduced via nucleophilic substitution of MBH-derived carbonates with ammonia or protected amines, achieving yields of 78–94% under optimized conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | MBH adduct formation | DABCO, toluene, 25°C | 86% |
| 2 | Aminomethyl introduction | TsNH₂, DABCO, toluene | 94% |
| 3 | Cyclization | Co₂(CO)₈, DCE, 80°C | 78% |
Stereochemical Control
Racemic mixtures are common in early synthetic stages, but chiral auxiliaries or enzymatic resolution methods can achieve enantiomeric excesses >90%. For instance, lipase-mediated hydrolysis of intermediate esters has been reported for related bicyclic oxazines .
Chemical Reactivity and Derivatization
Boc Group Manipulation
The tert-butoxycarbonyl group is cleavable under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for further functionalization. This deprotection step is critical in prodrug synthesis, where the free amine may serve as a conjugation site for targeting moieties .
Aminomethyl Group Reactions
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Acylation: Reacts with acyl chlorides (RCOCl) to form amides, useful for modifying solubility or bioactivity.
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Reductive Amination: Condensation with ketones/aldehydes followed by NaBH₄ reduction yields secondary amines .
Ring-Opening Reactions
Treatment with strong nucleophiles (e.g., Grignard reagents) induces oxazine ring opening, generating linear diamines that serve as intermediates for macrocyclic compounds .
Biological Relevance and Pharmacological Applications
EP4 Receptor Antagonism
Structural analogs of this compound exhibit potent antagonism against prostaglandin E2 receptor subtype 4 (EP4), a target in cancer and inflammation therapies . For example, derivative 4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}butanoic acid shows IC₅₀ values <10 nM in EP4 binding assays .
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| 4-(Aminomethyl)-Boc-oxazine | EP4 receptor | 8.2 nM | Colorectal cancer |
| De-Boc analogue | COX-2 | 450 nM | Anti-inflammatory |
Blood-Brain Barrier Penetration
Molecular dynamics simulations predict moderate BBB permeability (logBB = −0.7) due to the compound’s balanced lipophilicity (clogP = 2.1) and moderate polar surface area (75 Ų) . This property is exploitable in CNS-targeted drug design.
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimization of cobalt-mediated cyclization steps, as Co₂(CO)₈ presents safety and environmental concerns. Alternative catalysts like Rh₂(CO)₁₆ are under investigation but currently offer lower yields (~65%) .
Regulatory Status
As a non-pharmacopeial compound, it is classified for research use only. GMP-grade material is unavailable commercially, though custom synthesis services offer milligram-to-kilogram quantities with ≥95% purity .
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